molecular formula C20H20FN3O2S B2822237 1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 2034568-52-8

1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No. B2822237
CAS RN: 2034568-52-8
M. Wt: 385.46
InChI Key: INBAMLJYBUCAPR-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Evaluation of Methanesulfonamide Derivatives : Methanesulfonamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase. These compounds have shown potential as cholesterol biosynthesis inhibitors, with some exhibiting significantly higher potency than well-known drugs like lovastatin and pravastatin (Watanabe et al., 1997).

Chemical Reactions and Synthesis Techniques

  • Catalytic Asymmetric Addition to Cyclic N-Acyl-iminium : Research demonstrates the use of chiral phosphoric acid in catalyzing the asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium. This process is crucial for integrating sulfone and fluorine into molecules with quaternary stereocenters, which are significant in various chemical syntheses (Bhosale et al., 2022).

  • Excited-State Intramolecular Proton Transfer : A series of water-soluble benzimidazole derivatives, which include components structurally similar to the compound , have been synthesized. These compounds undergo excited-state intramolecular proton transfer, yielding fluorescence emission useful in designing pH or metal-cation sensors for biological applications (Henary et al., 2007).

Fluorescence and Photophysical Properties

  • Synthesis and Fluorescence of Tetraarylbenzodifurans : Compounds synthesized from methanesulfonyl chloride, which bear resemblance to the queried compound, have been identified as potential fluorescent probes. These compounds exhibit high fluorescence quantum yields and significant solvatochromic shifts in their fluorescence spectra (Abdul-Aziz et al., 1995).

  • Fluorescent Probe for Selective Discrimination of Thiophenols : A fluorescent probe has been developed using a design that includes N-butyl-4-amino-1,8-naphthalimide as a fluorophore and a 2,3-dihydroimidazo-[1,2-a] pyridine moiety, structurally similar to the compound . This probe is capable of discriminating thiophenols over aliphatic thiols, proving useful in environmental and biological sciences (Wang et al., 2012).

Molecular Conformations and Bonding

  • Synthesis and Analysis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines : Research into compounds structurally related to 1-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)methanesulfonamide has led to insights into their molecular conformations and hydrogen bonding properties. These studies are vital for understanding the chemical behavior and potential applications of these compounds (Sagar et al., 2017).

Catalytic Applications

  • Iridium-catalyzed Allylic Alkylation : Research on the allylic alkylation of fluorobis(phenylsulfonyl)methane, using iridium catalysts, has been shown to afford enantiopure compounds. This methodology is crucial for the synthesis of complex molecules, including pharmaceuticals (Liu et al., 2009).

Gas Separation Performance

  • Pyrolytic Membranes from Sulfonated Polyimides : The pyrolysis of sulfonated polyimides, containing sulfonic acid groups similar to the sulfonamide in the queried compound, has led to the development of flexible pyrolytic membranes. These membranes demonstrate high gas permeability and selectivity, contributing significantly to advancements in gas separation technologies (Islam et al., 2005).

properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-17-9-3-1-7-15(17)14-27(25,26)23-18-10-4-2-8-16(18)19-13-24-12-6-5-11-20(24)22-19/h1-4,7-10,13,23H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBAMLJYBUCAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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